N-Boc-endo-3-aminotropane

Catalog No.
S1798438
CAS No.
744183-20-8
M.F
C₁₂H₂₂N₂O₂
M. Wt
226.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-endo-3-aminotropane

CAS Number

744183-20-8

Product Name

N-Boc-endo-3-aminotropane

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C₁₂H₂₂N₂O₂

Molecular Weight

226.32

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+

SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Synonyms

exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane; 8-N-Boc-3-(exo-amino)-8-azabicyclo[3.2.1]octane

Potential as a Building Block for Organic Synthesis

Due to its unique structure and functional groups, N-Boc-endo-3-aminotropane has potential as a building block for the synthesis of more complex molecules. The presence of the amine group allows for further chemical transformations, while the bicyclic core can provide rigidity and specific binding properties to the final target molecule. Research articles describe its use in the synthesis of various nitrogen-containing heterocycles, which are a class of organic compounds with important biological activities PubChem: N-Boc-endo-3-aminotropane: .

N-Boc-endo-3-aminotropane is a bicyclic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aminotropane structure. Its molecular formula is C12H22N2O2, and it has a molecular weight of approximately 226.32 g/mol . This compound is notable for its structural features, which include a bicyclic framework that contributes to its unique chemical properties and potential applications in medicinal chemistry.

  • There is no publicly available information regarding the specific mechanism of action of N-Boc-endo-3-aminotropane in biological systems or its interaction with other compounds.
  • As with any research chemical, it is essential to handle N-Boc-endo-3-aminotropane with appropriate safety precautions due to unknown toxicological properties.

N-Boc-endo-3-aminotropane is versatile in its reactivity. It can undergo various chemical transformations, including:

  • Catalytic Hydrogenation: This reaction can reduce double bonds or functional groups within the molecule, modifying its reactivity and properties .
  • Chan-Lam Coupling Reaction: This allows for the formation of biaryl compounds, which are significant in pharmaceuticals and organic synthesis .
  • Reactions with Anhydrides or Acid Chlorides: These reactions lead to the formation of carboxylic acids, expanding the utility of N-Boc-endo-3-aminotropane in synthetic pathways .
  • Formation of Sulfonamides: By reacting with sulfonyl chlorides, this compound can yield sulfonamide derivatives, which are important in medicinal chemistry .

The synthesis of N-Boc-endo-3-aminotropane typically involves several steps:

  • Formation of the Bicyclic Framework: Starting materials are chosen to construct the bicyclic structure through cyclization reactions.
  • Introduction of the Amino Group: An amine is introduced into the bicyclic structure, often through nucleophilic substitution.
  • Boc Protection: The amino group is protected using Boc anhydride to yield N-Boc-endo-3-aminotropane.

Detailed synthetic routes may vary based on the starting materials and desired purity levels.

N-Boc-endo-3-aminotropane has potential applications in:

  • Medicinal Chemistry: Its structural features may contribute to the development of new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound allows for exploration in various fields, including drug design and organic synthesis.

While specific interaction studies involving N-Boc-endo-3-aminotropane are scarce, its structural analogs have been investigated for their binding affinities to neurotransmitter receptors and other biological targets. Understanding these interactions could provide insights into its pharmacological potential and guide future research directions.

Several compounds share structural similarities with N-Boc-endo-3-aminotropane. These include:

Compound NameStructure FeaturesUnique Aspects
1-Aminotricyclo[3.3.1.1^3,7]decaneTricyclic structure; no Boc protectionLacks a protecting group; different reactivity
8-Azabicyclo[3.2.1]octan-3-aminesSimilar bicyclic framework; variations in substituentsDifferent nitrogen positioning; varied biological activity
N-Boc-norbornene aminesContains a norbornene framework; Boc protectionDistinct ring structure affecting reactivity

These comparisons highlight N-Boc-endo-3-aminotropane's unique bicyclic structure and protective group, which influence its chemical behavior and potential applications in drug development.

XLogP3

1.3

Dates

Last modified: 08-15-2023

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